N-{4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenyl}-acetamide
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Overview
Description
N-{4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenyl}-acetamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenyl}-acetamide typically involves multiple steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the synthesis of 2-fluoro-benzyl bromide from 2-fluorotoluene through bromination.
Piperazine Derivative Formation: The fluorobenzyl intermediate is then reacted with piperazine to form 4-(2-fluoro-benzyl)-piperazine.
Acylation: The final step involves the acylation of the piperazine derivative with 4-aminophenylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenyl}-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenyl}-acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-{4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenyl}-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A related compound with a similar fluorobenzyl group but different functional groups.
4-Fluoro-2-(trifluoromethyl)benzyl bromide: Another fluorinated benzyl derivative with distinct chemical properties.
Uniqueness
N-{4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenyl}-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and phenylacetamide moiety contribute to its potential pharmacological activity, distinguishing it from other fluorobenzyl derivatives.
Properties
IUPAC Name |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-15(24)21-17-6-8-18(9-7-17)23-12-10-22(11-13-23)14-16-4-2-3-5-19(16)20/h2-9H,10-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEVCKARBFJSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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